molecular formula C10H10BrNO3 B8746571 Methyl 4-[(2-bromoacetyl)amino]benzoate

Methyl 4-[(2-bromoacetyl)amino]benzoate

Cat. No.: B8746571
M. Wt: 272.09 g/mol
InChI Key: LOLTURANWZRFTI-UHFFFAOYSA-N
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Description

Methyl 4-[(2-bromoacetyl)amino]benzoate is a synthetic organic compound characterized by a benzoate ester core substituted at the para-position with a 2-bromoacetyl-amino group. Its molecular formula is C₁₀H₉BrNO₃, featuring a bromine atom on the acetyl moiety, which enhances its electrophilic reactivity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and biochemical probes. The bromoacetyl group serves as a reactive handle for nucleophilic substitution or cross-coupling reactions, enabling the construction of complex molecules .

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

methyl 4-[(2-bromoacetyl)amino]benzoate

InChI

InChI=1S/C10H10BrNO3/c1-15-10(14)7-2-4-8(5-3-7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13)

InChI Key

LOLTURANWZRFTI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CBr

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The amine group of methyl 4-aminobenzoate undergoes nucleophilic acylation with bromoacetyl chloride, facilitated by a base to neutralize HCl byproducts.

Reaction Equation:

Methyl 4-aminobenzoate+BrCH2COClBaseMethyl 4-[(2-bromoacetyl)amino]benzoate+HCl\text{Methyl 4-aminobenzoate} + \text{BrCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{Methyl 4-[(2-bromoacetyl)amino]benzoate} + \text{HCl}

Optimized Procedure

  • Reagents: Methyl 4-aminobenzoate (1 eq), bromoacetyl chloride (1.2 eq), DIPEA (2 eq)

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Conditions: 0–5°C, 2–4 hours, inert atmosphere.

  • Workup: Quench with ice water, extract with DCM, dry over Na2_2SO4_4, and purify via recrystallization (ethanol/water).

Yield: 78–92%.

Stepwise Synthesis via Bromoacetic Acid Derivatives

Alternative routes employ bromoacetic acid activated in situ.

Activation with Thionyl Chloride

Bromoacetic acid is converted to its acid chloride before coupling:

  • Activation:

    BrCH2COOH+SOCl2BrCH2COCl+SO2+HCl\text{BrCH}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{BrCH}_2\text{COCl} + \text{SO}_2 + \text{HCl}
  • Coupling: React with methyl 4-aminobenzoate as in Section 2.

Yield: 70–85%.

Carbodiimide-Mediated Coupling

Use EDCI/HOBt to activate bromoacetic acid in DMF:

  • Reagents: Bromoacetic acid (1.1 eq), EDCI (1.5 eq), HOBt (1.5 eq)

  • Conditions: RT, 12–24 hours.

  • Advantages: Avoids handling corrosive acid chlorides.

Yield: 65–75%.

Alternative Pathways

Halogen Exchange Reactions

Methyl 4-[(2-chloroacetyl)amino]benzoate undergoes halogen exchange with NaBr in acetone:

Methyl 4-[(2-chloroacetyl)amino]benzoate+NaBrMethyl 4-[(2-bromoacetyl)amino]benzoate+NaCl\text{Methyl 4-[(2-chloroacetyl)amino]benzoate} + \text{NaBr} \rightarrow \text{this compound} + \text{NaCl}

Yield: 60–68%.

Palladium-Catalyzed Bromination

A patent (CN109553532B) describes bromination of acetylated intermediates using N-bromosuccinimide (NBS) under radical conditions:

  • Substrate: Methyl 4-acetylamino benzoate

  • Reagents: NBS (1.2 eq), AIBN (0.1 eq) in CCl4_4

  • Conditions: Reflux, 6–8 hours.
    Yield: 74%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Direct Acylation0–5°C, DCM, 2–4 h78–92%High yield, simple setupRequires handling toxic BrCH₂COCl
Stepwise (EDCI/HOBt)RT, DMF, 12–24 h65–75%Avoids acid chloridesLower yield, costly reagents
Halogen ExchangeAcetone, reflux, 8 h60–68%Utilizes cheaper NaBrModerate yield, byproduct formation
Palladium CatalysisCCl₄, reflux, 6–8 h74%Applicable to complex substratesRequires radical initiators

Industrial-Scale Considerations

  • Solvent Recovery: THF and DCM are recycled via distillation.

  • Catalyst Recycling: Palladium catalysts (e.g., Pd(dppf)Cl2_2) are recovered via filtration.

  • Cost Analysis: Direct acylation is preferred for cost-effectiveness ($0.8–1.2/g vs. $1.5–2.0/g for stepwise methods) .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-bromoacetyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

    Substitution Reactions: Substituted benzoates.

    Oxidation Reactions: Oxidized derivatives of the benzoate.

    Reduction Reactions: Amines.

    Coupling Reactions: Coupled products with various organic groups.

Scientific Research Applications

Methyl 4-[(2-bromoacetyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-[(2-bromoacetyl)amino]benzoate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with methyl 4-[(2-bromoacetyl)amino]benzoate, differing primarily in substituents on the benzyl or amino groups:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications Reference
This compound C₁₀H₉BrNO₃ 2-Bromoacetyl-amino 286.09 (calc.) Reactive intermediate in synthesis
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (WEFQEG) C₁₆H₁₇NO₃ 2-Hydroxybenzyl-amino 283.31 Forms hydrogen-bonded 2D layers
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate (VABTAV) C₂₄H₃₁NO₃ 3,5-di-tert-butyl-2-hydroxybenzyl-amino 389.51 Bulky substituents enhance steric hindrance
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 1-Aminoethyl 179.22 Chiral building block
Methyl 4-((5-bromo-2-hydroxybenzyl)amino)benzoate C₁₅H₁₃BrNO₃ 5-Bromo-2-hydroxybenzyl-amino 336.18 Potential pharmacological activity
Methyl 2-amino-4-bromobenzoate C₈H₈BrNO₂ 2-Amino-4-bromo 230.06 Intermediate in heterocyclic synthesis
Key Observations:
  • Reactivity : The bromoacetyl group in the target compound confers higher electrophilicity compared to hydroxyl or tert-butyl substituents in analogues like WEFQEG and VABTAV. This makes it more reactive in nucleophilic acyl substitutions or alkylation reactions .
  • Steric Effects : Bulky groups (e.g., 3,5-di-tert-butyl in VABTAV) hinder molecular packing and reactivity, whereas the compact bromoacetyl group in the target compound allows for versatile functionalization .
  • Chirality: (S)-Methyl 4-(1-aminoethyl)benzoate introduces stereochemical complexity, which is absent in the achiral target compound .

Physicochemical Properties

  • Lipophilicity : The bromoacetyl group increases logP compared to hydroxylated analogues, improving membrane permeability in drug design .
  • Solubility : Polar substituents (e.g., hydroxyl in WEFQEG) enhance aqueous solubility, whereas bromine and acetyl groups favor organic solvents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-[(2-bromoacetyl)amino]benzoate, and how can reaction conditions be controlled to maximize yield?

  • The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, methyl 4-(2-bromoacetyl)benzoate derivatives are often prepared by reacting bromoacetyl bromide with methyl 4-aminobenzoate under controlled conditions (0°C, methanol solvent) to prevent side reactions like hydrolysis of the bromoacetyl group . Key parameters include temperature control (<5°C), stoichiometric ratios (1:1.2 amine:bromoacetyl reagent), and inert atmospheres to minimize oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted starting materials or dimerization byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR can confirm the presence of the bromoacetyl group (e.g., carbonyl resonance at ~170 ppm) and aromatic protons. IR : Stretching frequencies for C=O (ester: ~1720 cm1^{-1}, amide: ~1650 cm1^{-1}) and C-Br (~550 cm1^{-1}) validate functional groups. X-ray crystallography (using SHELX or WinGX ) provides unambiguous structural confirmation, particularly for resolving ambiguities in regiochemistry or hydrogen bonding patterns. For example, ORTEP-3 can visualize thermal ellipsoids to assess bond angles and torsional strain in the crystal lattice.

Q. What common impurities arise during synthesis, and how can they be mitigated?

  • Major impurities include unreacted methyl 4-aminobenzoate, hydrolyzed products (e.g., methyl 4-(2-hydroxyacetyl)amino benzoate), and dimerized species. TLC monitoring (silica plates, UV visualization) during synthesis helps track reaction progress. Recrystallization from ethanol/water or preparative HPLC (C18 column, acetonitrile/water gradient) effectively removes polar byproducts. Quantitative analysis via 1^1H NMR integration or LC-MS ensures purity >95% .

Advanced Research Questions

Q. How does the bromoacetyl group influence reactivity in nucleophilic substitution reactions, and what mechanistic insights are critical for optimizing downstream modifications?

  • The bromine atom acts as a leaving group, enabling nucleophilic substitution (e.g., with amines, thiols) to form amide or thioether derivatives. Kinetic studies using 1^1H NMR or stopped-flow techniques reveal that reactivity is pH-dependent: basic conditions deprotonate the amide NH, increasing electron density at the carbonyl and slowing substitution. Computational modeling (DFT, Gaussian) can predict transition states and guide solvent selection (e.g., DMF for polar aprotic environments) . Competing elimination pathways (e.g., forming α,β-unsaturated amides) must be suppressed by maintaining low temperatures and avoiding strong bases.

Q. How can hydrogen-bonding patterns in this compound crystals inform the design of co-crystals for enhanced solubility or stability?

  • Graph set analysis (via Mercury or PLATON ) identifies recurring motifs like NHO=CN-H\cdots O=C chains or CBrπC-Br\cdots \pi interactions. For example, the amide NH often forms dimers with ester carbonyls, creating a 2D network. Co-crystallization with succinic acid or caffeine can disrupt these motifs, improving aqueous solubility. UCSF Chimera visualizes packing diagrams to assess void spaces for guest molecule inclusion. Differential scanning calorimetry (DSC) and PXRD validate co-crystal formation and stability .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or reaction yields)?

  • Discrepancies often arise from solvent effects or crystal packing forces not modeled in simulations. For NMR, include explicit solvent molecules in DFT calculations (e.g., IEFPCM model for methanol) to improve shift accuracy. For reaction yields, use high-throughput screening (e.g., Chemspeed robots) to test solvent/base combinations empirically. Bayesian optimization algorithms can iteratively refine synthetic conditions by integrating computational and experimental data .

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